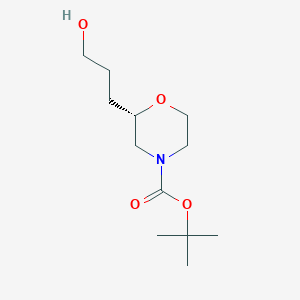![molecular formula C11H6BrNO B12830327 4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
4-bromobenzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzo[cd]indol-2(1H)-one family, known for its potential as a bromodomain and extra-terminal domain (BET) inhibitor. BET inhibitors are crucial in regulating gene expression by recognizing acetylated lysine residues on histone proteins .
Méthodes De Préparation
The synthesis of 4-bromobenzo[cd]indol-2(1H)-one typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the bromination of a benzo[cd]indole precursor, followed by cyclization to form the desired compound. Industrial production methods often involve optimization of these steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Bromobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Bromobenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to gene expression and epigenetics.
Medicine: As a BET inhibitor, it has potential therapeutic applications in treating cancers and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and chemical probes
Mécanisme D'action
The mechanism of action of 4-bromobenzo[cd]indol-2(1H)-one involves its role as a BET inhibitor. It binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases like cancer and inflammation .
Comparaison Avec Des Composés Similaires
4-Bromobenzo[cd]indol-2(1H)-one can be compared with other BET inhibitors such as:
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Benzo[cd]indol-2(1H)-ones: Other derivatives in this family may vary in their potency and selectivity for different bromodomains.
The uniqueness of this compound lies in its specific binding affinity and selectivity for certain BET bromodomains, making it a valuable tool in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C11H6BrNO |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
4-bromo-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6BrNO/c12-7-4-6-2-1-3-9-10(6)8(5-7)11(14)13-9/h1-5H,(H,13,14) |
Clé InChI |
PUQVLRCXEGYWNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC3=C2C(=C1)NC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



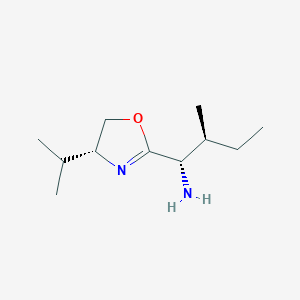
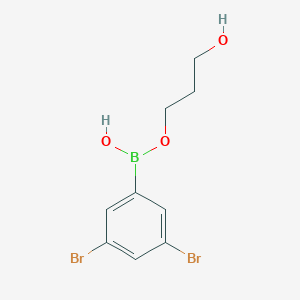
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)


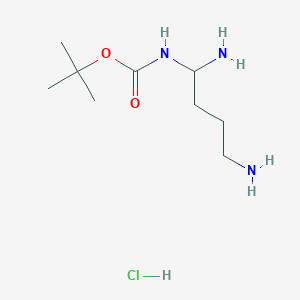
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)
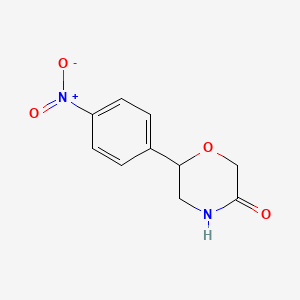
![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
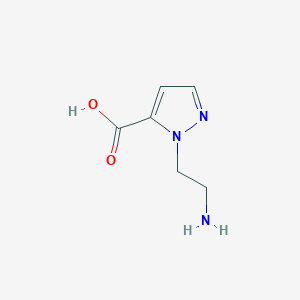
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
